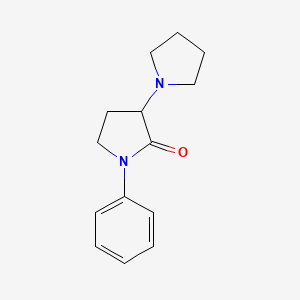

1-Phenyl-3-pyrrolidino-2-pyrrolidinone

Description

1-Phenyl-3-pyrrolidino-2-pyrrolidinone is a bicyclic compound featuring a pyrrolidinone core substituted with a phenyl group at position 1 and a pyrrolidino moiety at position 2. Pyrrolidinone derivatives are known for their versatility in organic synthesis, pharmaceutical applications, and catalytic roles due to their lactam structure and nitrogen-containing heterocycles.

Properties

CAS No. |

5301-31-5 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

1-phenyl-3-pyrrolidin-1-ylpyrrolidin-2-one |

InChI |

InChI=1S/C14H18N2O/c17-14-13(15-9-4-5-10-15)8-11-16(14)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |

InChI Key |

OUGSOKCMASPUBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2CCN(C2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Oxidative Ring Contraction of N-Substituted Piperidines

Mechanism and Substrate Design

A prominent method for synthesizing pyrrolidin-2-ones involves the oxidative ring contraction of N-substituted piperidines. For example, 1-phenylpiperidine undergoes a Cu(OAc)₂/O₂/KI-mediated cascade reaction to form 1-phenylpyrrolidine-2-carbaldehyde, a precursor to pyrrolidin-2-ones. The mechanism involves:

- Oxidative C(sp³)–H bond activation at the piperidine β-position.

- Ring contraction via decarboxylation and ipso-oxidation, yielding a pyrrolidin-2-one scaffold.

- Functionalization with pyrrolidino groups via nucleophilic substitution or reductive amination.

Key Conditions:

- Catalyst : Cu(OAc)₂ (20 mol%) under O₂ atmosphere.

- Additives : KI (2.0 equiv) enhances iodination and aromatization.

- Solvent : Acetonitrile at 80°C for 12 hours.

Yield Optimization:

| Starting Material | Product | Yield (%) |

|---|---|---|

| 1-Phenylpiperidine | 1-Phenylpyrrolidin-2-one | 68 |

Multi-Component Reactions (MCRs) Involving 3-Pyrroline-2-ones

Three-Component Synthesis of 3-Pyrroline-2-ones

Ethanol-mediated MCRs between aniline, acetylacetone, and aldehydes yield 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one. Subsequent reaction with pyrrolidine introduces the 3-pyrrolidino group:

- Acylation : Aniline reacts with maleic anhydride to form maleanilic acid.

- Michael Addition : Pyrrolidine attacks the α,β-unsaturated ketone.

- Cyclization : Intramolecular amidation forms the pyrrolidinone ring.

Experimental Data:

Palladium-Catalyzed Dienylation and Cyclization

Chiral Auxiliary-Assisted Synthesis

Palladium-catalyzed dienylation of oxazolidinones provides enantiomerically enriched intermediates. For instance, (S)-4-tert-butyloxazolidin-2-one reacts with propargyl carbonates in acetonitrile at 80°C to form chiral dienes, which undergo Diels–Alder reactions with maleimides to yield pyrrolidin-2-ones.

Optimization Highlights:

Comparative Analysis of Synthetic Routes

Efficiency and Limitations

Structural and Spectroscopic Validation

Chemical Reactions Analysis

1-Phenyl-3-pyrrolidino-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically use hydrogenation catalysts like palladium on carbon to yield reduced amine derivatives.

Major products from these reactions include substituted pyrrolidinones and phenyl derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

1-Phenyl-3-pyrrolidino-2-pyrrolidinone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-pyrrolidino-2-pyrrolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Phenyl-3-pyrrolidino-2-pyrrolidinone with structurally related pyrrolidinone and pyrazolidinone derivatives, based on evidence from safety data sheets, catalogs, and research reports:

Key Structural and Functional Comparisons

Heterocyclic Core Differences: Pyrazolidinone vs. This difference may enhance stability in acidic conditions but reduce ring strain . Pyrrolidinone Derivatives: Simpler analogs like 2-pyrrolidone () lack substituents, making them more polar and water-soluble. In contrast, 1-Phenyl-3-pyrrolidino-2-pyrrolidinone’s aromatic and bulky groups likely decrease solubility but improve binding to hydrophobic targets .

Substituent Effects: Phenyl vs. Pyridinyl: Pyridinyl groups (e.g., in –10) introduce basic nitrogen atoms, enabling coordination with metal catalysts or participation in charge-transfer interactions. Phenyl groups, as in the target compound, prioritize π-π stacking and lipophilicity . Bulky Groups: The trityloxymethyl substituent in ’s compound sterically hinders reactions but stabilizes intermediates in asymmetric synthesis. Similarly, the pyrrolidino group in the target compound may act as a directing group in catalysis .

Safety and Handling :

- First-aid measures for inhaled exposure are consistent across analogs (e.g., moving to fresh air, consulting physicians), suggesting shared volatility or dust generation risks .

Research Findings

- Catalytic Potential: Pyrrolidine derivatives () are widely used as organocatalysts. The target compound’s pyrrolidino group could similarly facilitate enantioselective transformations, though its bulk may slow reaction kinetics .

- Biological Activity: Pyridinyl-substituted pyrrolidinones () are bioactive metabolites, implying that the target compound’s phenyl group might optimize blood-brain barrier penetration for CNS drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.